[(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine
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Overview
Description
[(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine is a chemical compound with the molecular formula C17H21NO2S This compound belongs to the class of dimethoxybenzenes and is characterized by the presence of both methoxy and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 4-(methylthio)benzylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 3,5-dimethoxybenzyl chloride is added to a solution of 4-(methylthio)benzylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
N-methyl-1-[3-(methylthio)phenyl]methanamine: A related compound with similar structural features.
Uniqueness
[(3,5-dimethoxyphenyl)methyl]({[4-(methylsulfanyl)phenyl]methyl})amine is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H21NO2S |
---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C17H21NO2S/c1-19-15-8-14(9-16(10-15)20-2)12-18-11-13-4-6-17(21-3)7-5-13/h4-10,18H,11-12H2,1-3H3 |
InChI Key |
QQQBKKSIWXTIBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)SC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)SC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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